molecular formula C19H19N3O3 B2810157 N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide CAS No. 874127-36-3

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

Cat. No.: B2810157
CAS No.: 874127-36-3
M. Wt: 337.379
InChI Key: ARFXCTNFXWBIOW-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-methylphenyl group at the 4-position and a 2-propoxybenzamide moiety at the 3-position. These compounds are typically synthesized via condensation reactions between substituted benzoyl chlorides and oxadiazole precursors under basic conditions (e.g., NaH in DMF), followed by purification via recrystallization or chromatography .

Key properties of structurally related compounds include:

  • Molecular weight: ~353–367 g/mol (for derivatives with similar substituents) .
  • Lipophilicity: logP values range from 5.0 to 5.1, indicating moderate hydrophobicity .
  • Hydrogen bonding: Low hydrogen bond donor count (1 donor) and moderate acceptor count (7 acceptors) .

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-12-24-16-7-5-4-6-15(16)19(23)20-18-17(21-25-22-18)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFXCTNFXWBIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Coupling with 4-Methylphenyl Group: The oxadiazole intermediate is then coupled with a 4-methylphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Attachment of the Propoxybenzamide Moiety:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (Oxadiazole Phenyl) Benzamide Substituent Molecular Weight (g/mol) logP Key Properties
Target Compound (Hypothetical) 4-methylphenyl 2-propoxy ~353* ~5.0* Moderate hydrophobicity
D220-0845 () 4-methylphenyl 4-isopropoxy 337.38 Crystalline solid, 1-week delivery
CAS 873083-00-2 () 4-methoxyphenyl 3-propoxy 353.37 No safety data available
Compound 44 () 3-nitrophenyl 3-(trifluoromethyl) Yellow amorphous solid
Compound 59 () 4-aminophenyl 3-chloro-4-methoxy White solid, MP 250°C
D370-0322 () 4-methoxy-3-methylphenyl 4-propoxy 367.4 5.046 High logP, low solubility (logSw -4.76)

*Estimated based on analogs.

Key Observations:

Substituent Position: The 2-propoxy group on the benzamide (target compound) contrasts with the 3-propoxy (CAS 873083-00-2) and 4-isopropoxy (D220-0845) positions in analogs. Positional isomerism may influence steric hindrance and binding affinity in biological targets .

Lipophilicity: Compounds with methyl or methoxy groups (e.g., D370-0322, logP 5.046) exhibit higher logP values compared to amino-substituted derivatives (e.g., Compound 59, MP 250°C), which may have improved solubility due to hydrogen bonding .

Synthetic Routes: Most analogs are synthesized via NaH-mediated coupling of benzoyl chlorides with oxadiazole precursors in DMF, followed by recrystallization (e.g., Compounds 45–48, ) . Amino-substituted derivatives (e.g., Compounds 59–63, ) require additional reduction steps using Sn(0)/HCl .

Patent and Commercial Landscape

  • Availability : Screening compounds like D220-0845 () are commercially available in milligram quantities, indicating interest in oxadiazole-benzamide hybrids for drug discovery .
  • Safety Data: Limited toxicity information is reported for these compounds, underscoring the need for further preclinical evaluation .

Biological Activity

Overview

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a chemical compound characterized by its unique structural features, including an oxadiazole ring and a benzamide moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry.

  • Molecular Formula : C15H17N3O3
  • Molecular Weight : Approximately 275.30 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. These interactions can modulate biological pathways, making the compound a candidate for drug design and development. The specific mechanism involves binding to enzymes or receptors, which can lead to alterations in their activity and subsequent biological effects.

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound exhibit antimicrobial properties. For instance:

  • Study Findings : A study on similar oxadiazole derivatives showed significant antibacterial activity against various strains of bacteria, suggesting that this compound may also possess similar effects.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer potential:

  • Case Study : In vitro tests indicated that related oxadiazole compounds inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

Agrochemical Applications

The compound is also being explored for its potential use in agriculture as a fungicide:

  • Fungicidal Activity : Similar oxadiazole derivatives have demonstrated efficacy against phytopathogenic fungi, indicating that this compound could be effective in protecting crops from fungal diseases .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
N-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl)-2-propoxybenzamideFluorine substituentIncreased biological activity
N-(3-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-propoxybenzamideChlorine substituentDifferent pharmacokinetics
N-(4-methylphenyl)-1,2,5-oxadiazol-3-yl)-4-(isopropoxy)benzamideIsopropoxy groupEnhanced solubility

This table illustrates how variations in substituents can influence the biological properties of oxadiazole derivatives.

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : Cyclization of appropriate precursors.
  • Substitution Reactions : Introduction of the propoxy group.
  • Benzamide Formation : Reaction with benzoyl chloride derivatives.

These methods can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques.

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